molecular formula C19H17N3O2 B2903709 4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 439120-80-6

4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Cat. No. B2903709
CAS RN: 439120-80-6
M. Wt: 319.364
InChI Key: AFLGCTZYNTXVRR-UHFFFAOYSA-N
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Description

The compound “1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)-2H-isoquinolin-3-one” and its related compounds are known as acetylcholine release enhancers . These compounds may have therapeutic value in the treatment of Alzheimer’s disease .

Mechanism of Action

The related compounds of “1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)-2H-isoquinolin-3-one” enhance the release of acetylcholine . Their cholinergic activity was measured as the enhancement of indirectly-elicited twitch tension of the mouse diaphragm .

Future Directions

The future directions of research on these compounds could involve further exploration of their potential therapeutic value in the treatment of Alzheimer’s disease .

properties

IUPAC Name

4-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18(10-14-4-2-1-3-5-14)16-11-17(21-13-16)19(24)22-12-15-6-8-20-9-7-15/h1-9,11,13,21H,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLGCTZYNTXVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330818
Record name 4-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819145
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

CAS RN

439120-80-6
Record name 4-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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